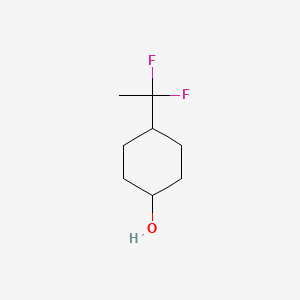

cis-4-(1,1-Difluoroethyl)cyclohexanol

Description

Significance of Fluorinated Cyclohexanol (B46403) Derivatives in Contemporary Chemical Research

The incorporation of fluorine into organic molecules is a powerful strategy in modern drug design and development. nih.gov Fluorine, the most electronegative element, possesses a small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å). tandfonline.com This unique combination of size and electronegativity allows fluorine to act as a "super-hydrogen," imparting significant changes to a molecule's properties without drastically increasing its size. tandfonline.comresearchgate.net The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism by enzymes. researchgate.netnih.gov

The introduction of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, and pharmacokinetic profile. nih.govacs.org For instance, the high electronegativity of fluorine can alter the electron distribution within a molecule, impacting the acidity or basicity of nearby functional groups and thereby improving bioavailability. tandfonline.commdpi.com These modifications often lead to improved drug efficacy, target selectivity, and resistance to metabolic degradation. pharmacyjournal.org Consequently, fluorinated compounds are prevalent in pharmaceuticals, with approximately 20% of all commercial drugs containing at least one fluorine atom. nih.gov

Cyclohexanol derivatives are common scaffolds in medicinal chemistry. When this ring system is functionalized with fluorine-containing substituents, it combines the structural advantages of the cyclohexane (B81311) core with the beneficial physicochemical properties imparted by fluorine. These derivatives serve as valuable building blocks for creating new therapeutic agents and advanced materials. Furthermore, the use of the fluorine-18 (¹⁸F) isotope in these structures is critical for positron emission tomography (PET) imaging, a non-invasive diagnostic tool used extensively in drug discovery and clinical settings. nih.govtandfonline.comnih.gov

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination |

|---|---|

| Metabolic Stability | Increased, due to the high strength of the C-F bond blocking metabolic "soft spots". nih.govpharmacyjournal.org |

| Lipophilicity | Generally increased, which can enhance membrane permeability and oral bioavailability. mdpi.compharmacyjournal.org |

| Binding Affinity | Can be enhanced through new electrostatic interactions and by stabilizing bioactive conformations. tandfonline.compharmacyjournal.org |

| Acidity/Basicity (pKa) | Modified due to fluorine's strong electron-withdrawing inductive effect, which can improve bioavailability. tandfonline.comnih.govmdpi.com |

| Conformation | Can be significantly altered, locking the molecule into a more favorable conformation for receptor binding. nih.govpharmacyjournal.org |

| Membrane Permeability | Often improved, facilitating the passage of the molecule across biological barriers. pharmacyjournal.orgnih.gov |

Structural Features and Stereochemical Context of cis-4-(1,1-Difluoroethyl)cyclohexanol

The structure and stereochemistry of this compound are central to its chemical behavior and potential applications. The molecule consists of a cyclohexane ring substituted at the 1- and 4-positions with a hydroxyl (-OH) group and a 1,1-difluoroethyl group (-CH₂CF₂H), respectively.

The "cis" stereochemical descriptor indicates that the hydroxyl and 1,1-difluoroethyl substituents are located on the same face of the cyclohexane ring. minia.edu.eg Like most substituted cyclohexanes, this molecule predominantly adopts a chair conformation to minimize angular and torsional strain. In a cis-1,4-disubstituted cyclohexane, the two chair conformations that can interconvert via a "ring flip" are diastereomeric. minia.edu.eg In one chair conformer, one substituent occupies an axial position while the other is equatorial; in the flipped conformer, their positions are reversed. scribd.com

The conformational equilibrium will favor the chair form where the sterically bulkier substituent occupies the more stable equatorial position, thereby minimizing unfavorable 1,3-diaxial interactions. minia.edu.eg The steric demand, or A-value, for a hydroxyl group is significantly smaller than that for groups like difluoromethyl (CF₂H A-value = 1.85 kcal/mol). researchgate.net Therefore, the 1,1-difluoroethyl group is considered bulkier than the hydroxyl group. As a result, the favored conformation of this compound places the 1,1-difluoroethyl group in the equatorial position and the hydroxyl group in the axial position.

Table 2: Physicochemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₄F₂O |

| Systematic Name | cis-4-(1,1-Difluoroethyl)cyclohexan-1-ol |

| Core Scaffold | Cyclohexane |

| Functional Groups | Hydroxyl (-OH), 1,1-Difluoroethyl (-CH₂CF₂H) |

| Key Stereochemistry | cis relationship between the C1 and C4 substituents. |

Table 3: Conformational Analysis of this compound

| Conformer | C1-OH Position | C4-Difluoroethyl Position | Relative Stability |

|---|---|---|---|

| A | Axial | Equatorial | More Stable (Favored) |

| B | Equatorial | Axial | Less Stable |

Overview of Research Trajectories for Complex Fluorinated Cyclic Alcohols

Research involving complex fluorinated cyclic alcohols is a dynamic and expanding area of organic chemistry, driven by the demand for novel molecules in medicine and materials science. nih.goveurekaselect.com A primary focus of this research is the development of new and efficient synthetic methodologies. The site-selective incorporation of fluorine into complex molecular architectures remains a significant challenge, prompting chemists to devise innovative catalytic fluorination techniques, including late-stage fluorination strategies that introduce fluorine at the final steps of a synthesis. pharmacyjournal.orgmdpi.com

There is considerable interest in synthesizing specific stereoisomers, including thermodynamically less favored ones like certain cis-configured cyclohexanes, which may offer unique three-dimensional shapes for biological interactions or material properties. nih.gov For example, the synthesis of all-cis polyfluorinated cyclohexanes has been explored to create molecules with exceptionally high dipole moments, making them valuable building blocks for supramolecular chemistry and the design of advanced materials like ferroelectrics. nih.gov

Beyond synthesis, a major research trajectory involves the detailed study of how fluorine substitution patterns influence physicochemical properties. Researchers investigate how the number and position of fluorine atoms on a cyclic alcohol scaffold affect properties such as lipophilicity, acidity, and conformational preference. researchgate.netresearchgate.net This fundamental understanding is crucial for the rational design of new fluorinated drugs and functional materials. The ultimate goal is to leverage the unique properties of fluorine to create complex cyclic alcohols that can serve as key intermediates or final products with enhanced performance in a wide range of applications, from potent pharmaceuticals to highly ordered molecular assemblies. mdpi.comnih.gov

Table 4: Key Research Areas for Complex Fluorinated Cyclic Alcohols

| Research Area | Objective/Focus | Example Application |

|---|---|---|

| Synthetic Methodology | Developing efficient, stereoselective, and late-stage fluorination methods. nih.govmdpi.com | Facile synthesis of fluorinated drug candidates and building blocks. nih.gov |

| Medicinal Chemistry | Designing and synthesizing novel fluorinated cyclic alcohols with improved pharmacological profiles. pharmacyjournal.orgnih.gov | Development of new therapeutics with enhanced potency and metabolic stability. |

| Supramolecular Chemistry | Using facially polarized fluorinated cyclohexanes to construct molecular cages, receptors, and gels. nih.gov | Anion binding, formation of supramolecular polymers. |

| Materials Science | Creating novel fluorinated materials with unique electronic and physical properties. nih.gov | Development of liquid crystals and ferroelectric materials. nih.govmdpi.com |

| Physicochemical Studies | Investigating the conformational and electronic effects of fluorine substitution on cyclic systems. researchgate.net | Rational design of molecules with tailored lipophilicity and pKa. |

Table 5: Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-4-Propylcyclohexanol |

| trans-2-(4-propylcyclohexyl)-1,3-propanediol |

| 4-propylcyclohexanone (B1345700) |

| all-cis-1,2,3,4,5,6-hexafluorocyclohexane |

| 1,3,5-trifluorobenzene |

| cis-4-tert-Butylcyclohexanol |

| 4-Fluorocyclohexanol |

| p-acetamidophenol |

| trans-4-aminocyclohexanol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O/c1-8(9,10)6-2-4-7(11)5-3-6/h6-7,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYCUDGHJBLABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Cis 4 1,1 Difluoroethyl Cyclohexanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comnumberanalytics.comlibretexts.org For cis-4-(1,1-Difluoroethyl)cyclohexanol, the primary disconnections focus on the functional groups present: the secondary alcohol, the cyclohexane (B81311) ring, and the 1,1-difluoroethyl group.

A logical primary disconnection involves a functional group interconversion (FGI), converting the gem-difluoro group back to its synthetic precursor, a carbonyl group. This transformation is a common and effective strategy in organofluorine chemistry, as the deoxofluorination of a ketone is a well-established reaction. This leads to the precursor 4-acetyl-cis-cyclohexanol .

A second disconnection breaks the carbon-oxygen bond of the alcohol, leading back to a ketone on the cyclohexane ring. This step identifies 4-acetylcyclohexanone as a key intermediate. This disconnection is strategic because the stereoselective reduction of the ring ketone can be controlled to yield the desired cis isomer.

Further disconnection of 4-acetylcyclohexanone, for example, through an acylation reaction of a cyclohexanone (B45756) enamine or enolate, leads back to cyclohexanone and a two-carbon acetyl source, which are simple starting materials. This retrosynthetic pathway provides a clear and logical route for the synthesis.

Precursor Synthesis and Functional Group Transformations

Based on the retrosynthetic analysis, the forward synthesis begins with the preparation of a key cyclohexanone intermediate, followed by a stereocontrolled reduction.

The pivotal intermediate for this synthesis is 4-acetylcyclohexanone . Several methods exist for its preparation. One common approach involves the Stork enamine synthesis, where cyclohexanone is first reacted with a secondary amine, such as morpholine, to form an enamine. This enamine then undergoes acylation with an acetylating agent like acetyl chloride, followed by hydrolysis to yield the desired 1,3-dicarbonyl compound, which exists in equilibrium with its enol form.

Another approach could involve the catalytic hydrogenation of p-hydroxyacetophenone, though this may require careful control of conditions to avoid over-reduction of the ketone. The synthesis of various substituted cyclohexanones is a well-documented area of organic chemistry, providing reliable routes to this key precursor. semanticscholar.orgbeilstein-journals.org

Achieving the cis stereochemistry between the hydroxyl group at C-1 and the substituent at C-4 is the most critical step in this synthesis. The reduction of a 4-substituted cyclohexanone can produce both cis and trans isomers. The stereochemical outcome is determined by the trajectory of the hydride attack on the carbonyl carbon. odinity.com

Axial Attack: The hydride approaches from the axial face, leading to the formation of an equatorial alcohol (the trans product).

Equatorial Attack: The hydride approaches from the equatorial face, resulting in an axial alcohol (the cis product).

For 4-substituted cyclohexanones where the substituent is bulky (like an acetyl or 1,1-difluoroethyl group), it will preferentially occupy the equatorial position to minimize steric strain. Consequently, the equatorial face is more sterically hindered.

To obtain the desired cis product (with an axial hydroxyl group), a reducing agent must be able to attack from the more hindered equatorial face. This is achieved by using sterically demanding hydride reagents. tamu.edu Small reagents, like sodium borohydride (B1222165) (NaBH₄), tend to favor the less hindered axial attack, yielding the trans alcohol as the major product. In contrast, bulky reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), are too large for the axial approach and are forced to attack from the equatorial direction, leading to a high selectivity for the cis alcohol. odinity.com

| Reducing Agent | Abbreviation | Typical Major Product | Rationale for Selectivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | trans-alcohol | Small, unhindered reagent favors axial attack on the carbonyl. odinity.com |

| Lithium Aluminum Hydride | LiAlH₄ | trans-alcohol | Slightly bulkier than NaBH₄ but still favors the less hindered axial attack. odinity.com |

| Lithium tri-sec-butylborohydride | L-Selectride® | cis-alcohol | Highly sterically hindered reagent forces equatorial attack, yielding the axial alcohol. odinity.comtamu.edu |

| Iridium-based catalysts | e.g., [IrCl(COD)]₂ | cis-alcohol | Catalytic transfer hydrogenation can be tuned to provide high cis-selectivity. orgsyn.org |

Introduction of the 1,1-Difluoroethyl Moiety

The final stage of the synthesis involves the conversion of the acetyl group on the 4-acetyl-cis-cyclohexanol intermediate into the target 1,1-difluoroethyl group.

The transformation of a carbonyl group (ketone) into a geminal difluoride (a CF₂ group) is known as deoxofluorination. This reaction is a powerful tool for introducing fluorine into organic molecules. The general strategy involves treating the ketone precursor with a specialized fluorinating agent that replaces the carbonyl oxygen atom with two fluorine atoms. rsc.orgorganic-chemistry.org This reaction is typically driven by the formation of a strong sulfur-oxygen bond in the byproducts. acs.org

Several reagents are capable of effecting the deoxofluorination of ketones. The most common and effective are aminofluorosulfuranes. researchgate.net

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting ketones to geminal difluorides. wikipedia.orgthieme-connect.de The reaction is typically carried out in an inert solvent, such as dichloromethane, at or below room temperature. DAST is effective for unhindered ketones; the reaction with the acetyl group in this synthesis is expected to proceed efficiently. rsc.org

Other modern fluorinating agents have been developed to improve upon the safety and stability of DAST. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is a thermally more stable alternative that often provides higher yields and fewer byproducts. organic-chemistry.org

Reaction optimization involves controlling the temperature, reaction time, and stoichiometry of the fluorinating agent. Since these reagents can also react with alcohols to form alkyl fluorides, it is sometimes advantageous to protect the hydroxyl group on the cyclohexane ring before the fluorination step, followed by deprotection. However, the reaction of DAST with ketones is generally faster than with secondary alcohols, allowing for selective fluorination under carefully controlled conditions. thieme-connect.de

| Reagent Name | Acronym/Trade Name | Key Features |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Classic, widely used reagent for converting ketones to gem-difluorides. researchgate.netwikipedia.org |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable and often more efficient than DAST. organic-chemistry.org |

| Difluoro(morpholino)sulfonium tetrafluoroborate | XtalFluor-M® | Crystalline solid, safer to handle than liquid DAST. wikipedia.org |

| Sulfur Tetrafluoride | SF₄ | Highly effective but is a toxic gas requiring specialized equipment. wikipedia.org |

Control of Regioselectivity and Stereoselectivity in Fluorination Reactions

Achieving the desired regioselectivity and stereoselectivity is paramount when introducing fluorine atoms into a molecule. chemrxiv.orgrsc.orgrsc.org The synthesis of organofluorine compounds often involves late-stage fluorination, where controlling the position and spatial orientation of the fluorine substituents is a key challenge.

For a molecule like 4-(1,1-Difluoroethyl)cyclohexanol, the geminal difluoro group is typically installed prior to the reduction of the cyclohexanone precursor. The stereoselectivity is then determined during the reduction of the ketone. However, considering fluorination reactions in general, methods for the desymmetrization of geminal difluoroalkanes are emerging. One such method uses a frustrated Lewis pair (FLP) to achieve monoselective C–F activation, allowing for the stereoselective functionalization of an enantiotopic fluorine atom. nih.gov This approach can yield products with high diastereomeric ratios, sometimes up to 95:5, providing access to stereoenriched fluorocarbons. nih.gov While not directly applied to the target molecule in the cited literature, such advanced techniques highlight the ongoing development in precise fluorine installation. nih.gov

The primary stereochemical challenge in synthesizing the target compound lies in the reduction of the precursor, 4-(1,1-difluoroethyl)cyclohexanone. The reduction of a substituted cyclohexanone can yield both cis and trans isomers. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon.

Axial Attack: Leads to the formation of an equatorial hydroxyl group, resulting in the trans isomer.

Equatorial Attack: Leads to the formation of an axial hydroxyl group, resulting in the desired cis isomer.

The steric hindrance posed by the substituents on the cyclohexane ring and the nature of the reducing agent are critical factors. For instance, in the reduction of 4-tert-butylcyclohexanone, bulky reducing agents favor equatorial attack to avoid steric clash with the axial hydrogens, thereby preferentially forming the cis alcohol. rsc.org Similarly, the 1,1-difluoroethyl group at the C4 position influences the conformational equilibrium of the ring and the accessibility of the carbonyl group, thus directing the stereochemical course of the reduction.

Chemoenzymatic Approaches to Related cis-Cyclohexanols

Biocatalysis, particularly using enzymes like alcohol dehydrogenases (ADHs), offers a powerful and environmentally benign alternative for synthesizing chiral alcohols with high stereoselectivity. mdpi.com These enzymes catalyze the reduction of prochiral ketones to chiral alcohols, often with exceptional control over the product's stereochemistry. nih.gov

Application of Alcohol Dehydrogenases for Stereoselective Reduction

Alcohol dehydrogenases are widely employed for the asymmetric reduction of ketones. nih.gov The stereochemical outcome of an ADH-catalyzed reduction is often predictable by Prelog's rule, which relates the stereopreference of the enzyme to the relative size of the substituents flanking the carbonyl group. nih.gov Hydride attack from the re-face of the ketone results in (S)-alcohols, while attack from the si-face yields (R)-alcohols. frontiersin.org

In the context of substituted cyclohexanones, ADHs can exhibit high diastereoselectivity, preferentially forming one stereoisomer. A notable example is the synthesis of cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH). mdpi.comresearchgate.net In this process, the enzyme, coupled with a glucose dehydrogenase for cofactor regeneration, completely converted 4-propylcyclohexanone (B1345700) to cis-4-propylcyclohexanol with an exceptionally high cis/trans ratio of 99.5:0.5. mdpi.comresearchgate.net This demonstrates the potential of ADHs to achieve superior cis-selectivity in the reduction of 4-substituted cyclohexanones, a strategy directly analogous to what would be required for the synthesis of this compound.

| Enzyme | Substrate | Conversion Rate (after 6h) | Product Ratio (cis:trans) |

|---|---|---|---|

| Recombinant LK-ADH (Wild-Type) | 4-Propylcyclohexanone | ~64.1% | 56.5:43.5 |

| Recombinant LK-TADH (Mutant) | 4-Propylcyclohexanone | ~100% | 99.5:0.5 |

Enzyme Engineering and Biocatalytic System Optimization

The efficacy of chemoenzymatic processes often relies on optimizing both the enzyme and the reaction system. The narrow substrate scope or suboptimal selectivity of naturally occurring ADHs can be overcome through enzyme engineering. acs.org Techniques such as directed evolution and site-directed mutagenesis are used to create enzyme variants with enhanced activity, stability, and stereoselectivity towards specific "difficult-to-reduce" ketones. rsc.orgacs.org

Engineering efforts often focus on modifying the amino acid residues lining the enzyme's active site to better accommodate the target substrate and control its orientation relative to the nicotinamide (B372718) cofactor (NADH or NADPH). rsc.orgrsc.org This can eliminate steric hindrance and introduce favorable noncovalent interactions, thereby improving catalytic efficiency and selectivity. rsc.org

System optimization is also crucial for industrial-scale applications. nih.gov This includes:

Cofactor Regeneration: Since ADHs require expensive nicotinamide cofactors, an efficient in situ regeneration system is mandatory. frontiersin.org A common approach is to use a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase, which oxidizes a cheap co-substrate (e.g., glucose) to regenerate the reduced cofactor (NAD(P)H). nih.govresearchgate.net

Reaction Conditions: Optimizing parameters like pH, temperature, substrate concentration, and the use of co-solvents can significantly impact enzyme performance and reaction outcomes. researchgate.netresearchgate.netnih.gov For instance, the pH of the system can affect the activity of both the primary ADH and the cofactor-regenerating enzyme. researchgate.net

Process Scale-Up: Developing processes that achieve high product concentrations and volumetric productivities is key. In the synthesis of cis-4-propylcyclohexanol, optimized conditions allowed for a substrate loading of 125 g/L, achieving a product yield of 90.32%. mdpi.comresearchgate.net

Iii. Stereochemical Analysis and Conformational Studies

Configurational Assignment of the cis-Diastereomer

In a 1,4-disubstituted cyclohexane (B81311), such as 4-(1,1-Difluoroethyl)cyclohexanol, two diastereomers are possible: cis and trans. The cis configuration is defined as having both the hydroxyl group and the 1,1-difluoroethyl group on the same face of the cyclohexane ring. fiveable.melibretexts.orgspcmc.ac.in When viewing the chair conformation, this means one substituent is in an axial position while the other is in an equatorial position. spcmc.ac.inlibretexts.org Conversely, the trans isomer would have the two substituents on opposite faces of the ring, which corresponds to both being in equatorial positions or both being in axial positions. libretexts.orgyoutube.com The assignment of the cis isomer is typically confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants and nuclear Overhauser effects that provide information about the spatial relationships between protons on the ring and the substituents.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar; its lowest energy conformation is a chair form, which minimizes both angle strain and torsional strain. gmu.edunih.govwikipedia.org This chair conformation is dynamic, undergoing a rapid process known as ring flipping or chair-chair interconversion. gmu.edumasterorganicchemistry.com During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.compressbooks.pub For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy and are present in equal amounts at room temperature. libretexts.orglibretexts.org However, when substituents are present, the two resulting chair conformers are often no longer energetically equivalent. wikipedia.orglibretexts.org

For cis-4-(1,1-Difluoroethyl)cyclohexanol, the ring flip interconverts two distinct chair conformations. In one conformer, the hydroxyl group is axial and the 1,1-difluoroethyl group is equatorial. In the flipped conformer, the hydroxyl group becomes equatorial, and the 1,1-difluoroethyl group becomes axial. The equilibrium between these two conformations is determined by their relative stabilities. libretexts.org This dynamic equilibrium can be studied using variable temperature NMR spectroscopy, which can resolve the signals for individual conformers at low temperatures where the ring flip is slow. nih.govacs.org

The position of the conformational equilibrium is dictated by the steric and electronic properties of the substituents. Generally, bulky substituents prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions—steric clashes with the other two axial atoms on the same side of the ring. pressbooks.publibretexts.orglumenlearning.com The hydroxyl group is relatively small, but the 1,1-difluoroethyl group is significantly larger.

Therefore, the conformational equilibrium for this compound is expected to strongly favor the conformer where the larger 1,1-difluoroethyl group occupies the equatorial position. libretexts.org This places the smaller hydroxyl group in the axial position. While an axial hydroxyl group does experience some 1,3-diaxial strain, this is generally less destabilizing than the strain that would be incurred by placing the bulkier fluorinated alkyl group in the axial position. The preference for a substituent to occupy the equatorial position is quantified by its A-value. wikipedia.org

The conformational free energy, or A-value, represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. A-values are typically determined experimentally using NMR spectroscopy. rsc.orgresearchgate.net

While the specific A-value for the 1,1-difluoroethyl group has not been widely reported, values for analogous fluorinated groups have been determined. These values are crucial for predicting the conformational equilibrium in molecules like this compound. Studies on related compounds provide insight into the steric and electronic effects of fluorine substitution. For instance, the A-values for fluoromethyl (CH₂F), difluoromethyl (CHF₂), and trifluoromethyl (CF₃) groups have been established, showing an increase in steric demand with increased fluorination. researchgate.net

The table below presents experimentally determined A-values for various alkyl and fluorinated alkyl groups, illustrating the influence of fluorine substitution on conformational preference.

| Substituent Group | A-value (kcal/mol) |

| -OH | 0.5 - 1.0 |

| -CH₃ | 1.74 |

| -CH₂CH₃ | 1.75 |

| -CH₂F | 1.59 |

| -CHF₂ | 1.85 |

| -CF₃ | 2.1 - 2.5 |

| -C₂F₅ | 2.67 |

Data compiled from various sources. wikipedia.orgmasterorganicchemistry.comresearchgate.net Note that the A-value for the hydroxyl group can vary depending on the solvent due to hydrogen bonding effects.

Stereoelectronic Effects of Fluorine on Cyclohexanol (B46403) Geometry

Beyond simple steric bulk, the high electronegativity of fluorine atoms introduces significant stereoelectronic effects that can influence molecular geometry and stability. wikipedia.org These effects arise from interactions between the orbitals of the C-F bonds and adjacent bonding or non-bonding orbitals.

One key phenomenon is the gauche effect, where a conformation with adjacent electronegative substituents in a gauche (60° dihedral angle) orientation is favored over the anti (180°) orientation. wikipedia.orgnih.gov This is often attributed to a stabilizing hyperconjugative interaction, such as a σ(C-H) → σ*(C-F) donation, which is maximized in the gauche arrangement. nih.govresearchgate.net

Iv. Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the environment of specific nuclei, such as fluorine. For cis-4-(1,1-Difluoroethyl)cyclohexanol, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments would be employed for an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the cyclohexane (B81311) ring, the hydroxyl group, and the 1,1-difluoroethyl substituent. The cis stereochemistry of the 1,4-disubstituted cyclohexane ring significantly influences the chemical shifts and coupling constants of the ring protons.

In the cis-conformer, the hydroxyl group and the 1,1-difluoroethyl group are positioned on the same face of the cyclohexane ring, with one being in an axial and the other in an equatorial position. The proton attached to the carbon bearing the hydroxyl group (H-1) is expected to appear as a broad multiplet, with its chemical shift influenced by the solvent and concentration. The protons on the cyclohexane ring would appear as a series of overlapping multiplets in the upfield region. The methyl protons of the 1,1-difluoroethyl group are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OH | Variable | Singlet (broad) | - |

| H-1 | ~3.8 - 4.2 | Multiplet | - |

| Cyclohexane Ring Protons (H-2, H-3, H-4, H-5, H-6) | ~1.2 - 2.0 | Multiplets | - |

| CH₃ (of ethyl group) | ~1.8 - 2.1 | Triplet | ~18-20 (³JHF) |

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected for the cyclohexane ring carbons and two for the 1,1-difluoroethyl substituent. The carbon atom attached to the hydroxyl group (C-1) would appear downfield, typically in the range of 65-75 ppm. The carbon atoms of the 1,1-difluoroethyl group will show characteristic splitting due to coupling with the fluorine atoms. Specifically, the carbon atom bonded to the two fluorine atoms (C-α) will appear as a triplet, and the methyl carbon (C-β) will appear as a triplet.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (CH-OH) | ~68 - 72 | Singlet |

| C-2, C-6 | ~30 - 35 | Singlet |

| C-3, C-5 | ~25 - 30 | Singlet |

| C-4 | ~40 - 45 | Singlet |

| C-α (CF₂) | ~120 - 125 | Triplet |

| C-β (CH₃) | ~20 - 25 | Triplet |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent and are expected to give rise to a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift of the fluorine atoms is influenced by the electronic environment and can provide insights into the conformational dynamics of the molecule.

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CF₂ | ~ -90 to -110 | Quartet | ~18-20 (³JFH) |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule. weebly.com

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network within the molecule. For instance, correlations between the proton at C-1 and the adjacent protons at C-2 and C-6 would be observed, helping to trace the connectivity around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment would be used to definitively assign the proton signals to their corresponding carbon atoms in the cyclohexane ring and the ethyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For the cis isomer, NOE correlations would be expected between the axial protons on the same side of the ring, which can help to confirm the stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk For this compound, the molecular ion peak [M]⁺ would be expected, although it might be of low intensity.

The fragmentation of organofluorine compounds can be complex. numberanalytics.com Common fragmentation pathways for this molecule would likely involve the loss of a water molecule from the molecular ion, the loss of the 1,1-difluoroethyl group, and cleavage of the cyclohexane ring.

Predicted Mass Spectrometry Fragmentation Data:

| m/z | Predicted Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 146 | [M - H₂O]⁺ |

| 145 | [M - F]⁺ |

| 125 | [M - HF - H₂O]⁺ |

| 99 | [M - CHF₂CH₃]⁺ |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

Gas Chromatography (GC) for Purity and Isomeric Ratio Determination

Gas chromatography is a powerful technique for assessing the purity of volatile compounds and for separating isomers. libretexts.org A GC analysis of a sample of this compound would provide a chromatogram in which the area of the main peak corresponds to the purity of the compound. birchbiotech.com

Furthermore, GC is instrumental in determining the isomeric ratio, particularly in distinguishing the cis isomer from its trans counterpart. Due to differences in their physical properties, such as boiling point and interaction with the stationary phase of the GC column, the cis and trans isomers would have different retention times, allowing for their separation and quantification. acs.org The use of a suitable chiral stationary phase could even enable the separation of enantiomers if the compound is chiral. azom.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. This results in a unique spectrum that acts as a molecular "fingerprint."

For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands for its key functional groups. Although no experimental spectrum for this specific compound is publicly available, the anticipated IR absorption regions for its constituent functional groups, based on established principles, are presented in the theoretical data table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol) | 3600-3200 | Stretching (broad) |

| C-H (Cyclohexane) | 2960-2850 | Stretching |

| C-F (Difluoroethyl) | 1100-1000 | Stretching (strong) |

| C-O (Alcohol) | 1260-1050 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

For this compound, an X-ray crystallographic analysis would provide unambiguous proof of its stereochemistry, confirming the cis relationship between the hydroxyl and the 1,1-difluoroethyl groups on the cyclohexane ring. It would also reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state and the orientation of the substituents.

A search of the scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this compound. Consequently, critical crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. The following table illustrates the type of information that would be obtained from such an analysis, but it remains unpopulated due to the lack of experimental data.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

V. Reactivity, Chemical Transformations, and Derivatization

Reactions Involving the Hydroxyl Group

The hydroxyl moiety is the primary site for chemical transformations of cis-4-(1,1-Difluoroethyl)cyclohexanol.

Esterification and Etherification Reactions

The secondary hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or under dehydrating conditions.

Esterification: The reaction with a carboxylic acid, typically catalyzed by a strong acid (Fischer esterification), is reversible. To achieve high yields, conditions that remove water are employed. Alternatively, more reactive acylating agents can be used. Given the axial position of the hydroxyl group, some steric hindrance might be anticipated compared to an equatorial counterpart. For sterically demanding substrates, specific coupling agents are effective.

| Reagent/Condition | Description | Typical Yield for Hindered Alcohols |

|---|---|---|

| Carboxylic Acid, H₂SO₄ (cat.), Toluene, Dean-Stark | Standard Fischer esterification; equilibrium driven by water removal. | Moderate |

| Acyl Chloride, Pyridine | Highly reactive, often quantitative. Pyridine acts as a base to neutralize the HCl byproduct. | High |

| Carboxylic Anhydride, DMAP (cat.) | Milder than acyl chlorides, effective for alcohols. | High |

| Carboxylic Acid, DCC, DMAP | Steglich esterification, suitable for sterically hindered alcohols under mild conditions. researchgate.net | Good to High |

Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method for forming ethers. The reactivity would be standard for a secondary alcohol.

Oxidation Reactions to Ketone Derivatives

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4-(1,1-Difluoroethyl)cyclohexanone. jackwestin.com A wide variety of oxidizing agents can accomplish this transformation. The rate of oxidation of cyclohexanols is known to be sensitive to the stereochemistry of the hydroxyl group. Axial alcohols, such as the cis isomer in this case, often exhibit faster oxidation rates than their equatorial (trans) counterparts. reddit.com This phenomenon, known as steric assistance, is attributed to the relief of 1,3-diaxial steric strain in the transition state leading to the sp²-hybridized ketone. reddit.com

The presence of the electron-withdrawing fluorine atoms is not expected to significantly hinder the oxidation of the alcohol group itself, although harsh oxidants could potentially affect other parts of the molecule under forcing conditions. sciencemadness.org

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| CrO₃, H₂SO₄, Acetone (Jones Reagent) | 0 °C to room temperature | Strong oxidant, acidic conditions. |

| PCC (Pyridinium chlorochromate) | CH₂Cl₂, room temperature | Milder, avoids over-oxidation. |

| DMP (Dess-Martin periodinane) | CH₂Cl₂, room temperature | Mild, neutral conditions, good for sensitive substrates. |

| NaOCl, TEMPO (cat.) | CH₂Cl₂/H₂O, 0 °C to room temperature | Catalytic, environmentally benign conditions. |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) is a poor leaving group. jackwestin.comchemistry.coach Therefore, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate). jackwestin.com

Via Protonation (S N 1/S N 2): In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion, which can depart as a water molecule. libretexts.org For secondary alcohols, the reaction can proceed via either an S N 1 or S N 2 mechanism. However, the presence of the strongly electron-withdrawing 1,1-difluoroethyl group would destabilize a potential carbocation at the adjacent carbon, making an S N 1 pathway highly unfavorable. Therefore, substitution reactions are more likely to proceed through an S N 2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry. chemistrysteps.com

Via Sulfonate Esters: A more controlled method involves converting the alcohol to a tosylate or mesylate. These are excellent leaving groups, and their displacement by a nucleophile typically proceeds cleanly via an S N 2 pathway, again leading to inversion of configuration at the carbon center.

Reactions Involving the Cyclohexane (B81311) Ring

The cyclohexane ring is a saturated aliphatic structure and is generally unreactive under mild conditions.

Ring Opening Reactions (if applicable)

Ring-opening reactions for simple, unstrained cyclohexane derivatives are not common and require high-energy conditions. Catalytic hydrogenolysis at high temperatures and pressures over metal catalysts like iridium can cleave C-C bonds within the ring, but this is a destructive process rather than a selective synthetic transformation. acs.org For this specific compound, such reactions are not considered synthetically useful and would likely lead to a complex mixture of products.

Functionalization at Other Ring Positions

Introducing new functional groups onto the saturated cyclohexane ring of a pre-existing molecule is challenging. The most common strategies involve free-radical reactions, which often lack selectivity. For instance, radical halogenation could potentially introduce a halogen at various positions on the ring, but would likely result in a mixture of isomers.

Directed C-H functionalization methods could offer more selectivity, but the presence of the difluoroethyl group might electronically influence the reactivity of adjacent C-H bonds. However, there is no specific literature to suggest a predictable outcome for this particular substrate. Most synthetic strategies for producing highly functionalized fluorinated cyclohexanes involve building the ring with the desired functionality from acyclic or aromatic precursors rather than functionalizing a pre-existing saturated ring. core.ac.uknih.gov

Reactions Involving the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group, a geminal difluorinated moiety, imparts unique reactivity to the this compound molecule. The strong carbon-fluorine bonds and the potent electron-withdrawing nature of the two fluorine atoms govern the chemical behavior of this functional group. While the group is generally characterized by high stability, it can participate in specific chemical transformations under appropriate conditions.

Direct chemical transformation of the 1,1-difluoroethyl group in this compound is challenging due to the strength of the C-F bonds. However, reactions analogous to those observed in other gem-difluoroalkyl compounds suggest potential pathways for its derivatization. These transformations often require forcing conditions or specialized reagents to activate the fluorinated moiety.

One potential transformation involves the deprotonation of the carbon adjacent to the CF2 group. The generation of a difluoroenolate from α,α-difluoromethyl ketones using a catalytic organosuperbase has been demonstrated, which can then react with various electrophiles like aldehydes. researchgate.net While the 1,1-difluoroethyl group in the target molecule lacks the activating carbonyl group, this principle highlights the potential for functionalization at the methyl position under strongly basic conditions.

Another avenue for transformation involves radical reactions. S-(difluoromethyl)sulfonium salts have been used as sources of difluoromethyl radicals (·CF2H) under photoredox catalysis. nih.gov By analogy, it is conceivable that the 1,1-difluoroethyl group could be manipulated through radical intermediates, potentially leading to C-C bond formation or other functionalizations, although this remains a speculative pathway for this specific substrate.

Elimination reactions, while not extensively documented for saturated systems like this, could theoretically be induced to form a vinyl fluoride (B91410) derivative under harsh basic or thermal conditions. However, the stability of the C-F bonds makes this a difficult transformation.

The table below summarizes potential transformations based on the reactivity of analogous gem-difluoro compounds.

| Reaction Type | Reagents/Conditions | Potential Product Type | Notes |

| Deprotonation/Functionalization | Strong base (e.g., organosuperbase), Electrophile | Functionalization at the terminal methyl group | Highly dependent on the acidity of the CH3 protons, which is influenced by the CF2 group. |

| Radical-mediated reactions | Photocatalyst, Radical initiator | C-C or C-X bond formation at the ethyl group | Speculative pathway requiring generation of a radical intermediate from the stable fluoroalkyl group. |

| Elimination | Harsh base, High temperature | Vinyl fluoride derivative | Thermodynamically challenging due to the strength of the C-F bond. |

The gem-difluoroalkyl group is a key structural motif in medicinal chemistry, valued for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govacs.org Its chemical properties are dominated by the presence of two fluorine atoms on the same carbon.

Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, conferring significant thermal and chemical stability to the gem-difluoroalkyl moiety. This group is generally resistant to common metabolic pathways, such as oxidation. Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification either does not affect or can slightly improve metabolic stability compared to non-fluorinated counterparts. nih.gov This stability makes the 1,1-difluoroethyl group a robust component of the cyclohexanol (B46403) core structure.

Electronic Effects and Reactivity: The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect) from the CF2 group. This has several important consequences for the molecule's reactivity:

Acidity Modification: The CF2 moiety significantly influences the acidity (pKa) of nearby functional groups. nih.gov In the case of this compound, it would slightly increase the acidity of the hydroxyl proton compared to its non-fluorinated analog.

Influence on Adjacent Groups: The gem-difluoro group can activate adjacent positions. For instance, in gem-difluoroallenes, the geminal fluorine atoms increase the electrophilicity at the α-carbon, facilitating nucleophilic attack. acs.org While the saturated nature of the 1,1-difluoroethyl group in the target molecule limits such reactivity, the underlying electronic principle remains.

The table below outlines the general effects of a gem-difluoroalkyl group on molecular properties.

| Property | Effect of gem-Difluoroalkyl Group | Rationale | Reference |

| Metabolic Stability | Generally increased or unaffected | High strength of the C-F bond resists enzymatic cleavage. | nih.gov |

| Lipophilicity (LogP) | Increased | Fluorine is lipophilic, often shielding polar groups. | nih.gov |

| Acidity of Proximal Protons | Increased | Strong inductive electron-withdrawal (-I effect) stabilizes the conjugate base. | nih.gov |

| Chemical Stability | High | Strong C-F bonds are resistant to many chemical reagents. | researchgate.net |

| Conformational Preference | Can influence ring conformation | Steric bulk and electrostatic interactions of the CF2 group. | N/A |

Vi. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational landscape of cis-4-(1,1-difluoroethyl)cyclohexanol. By employing methods such as Density Functional Theory (DFT), researchers can model the molecule with a high degree of accuracy.

Energy Minimization and Conformational Landscape Mapping

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry. For this compound, the cyclohexane (B81311) ring is expected to adopt a chair conformation to minimize steric and torsional strain. The cis configuration dictates that the hydroxyl (-OH) and the 1,1-difluoroethyl (-CF2CH3) groups are on the same face of the ring. This leads to two primary chair conformers that are in equilibrium through a process of ring flipping. In one conformer, the hydroxyl group is in an axial position and the 1,1-difluoroethyl group is in an equatorial position. In the other, the hydroxyl group is equatorial, and the 1,1-difluoroethyl group is axial.

Computational energy minimization of these conformers, typically performed using DFT methods with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), can predict their relative stabilities. The relative energy of each conformer is influenced by several factors, including 1,3-diaxial interactions, which are a form of steric strain. Generally, larger substituents prefer the equatorial position to avoid these unfavorable interactions. The 1,1-difluoroethyl group is sterically more demanding than the hydroxyl group. Therefore, the conformer with the 1,1-difluoroethyl group in the equatorial position and the hydroxyl group in the axial position is predicted to be the more stable, lower-energy conformer.

A detailed mapping of the potential energy surface can reveal the energy barriers for the chair-chair interconversion and identify any other local minima, such as twist-boat conformations, although these are typically significantly higher in energy for simple substituted cyclohexanes.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on established principles of conformational analysis for illustrative purposes.

| Conformer | -OH Position | -CF2CH3 Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Axial | Equatorial | 0.00 |

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Coupling Constants)

Quantum chemical calculations are also invaluable for predicting spectroscopic parameters, which can aid in the experimental characterization of the molecule. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). chemistrysteps.com

The calculated NMR chemical shifts for ¹H, ¹³C, and ¹⁹F would be expected to be a weighted average of the shifts for the individual conformers, based on their calculated populations at a given temperature. The presence of the two fluorine atoms is predicted to have a significant effect on the chemical shifts of nearby nuclei. For instance, the carbon atom of the difluorinated ethyl group (C-α) would exhibit a large downfield shift in the ¹³C NMR spectrum due to the strong deshielding effect of the fluorine atoms. Similarly, the protons on the cyclohexane ring would show chemical shift variations depending on their proximity and orientation relative to the fluorine atoms and the hydroxyl group.

The calculation of spin-spin coupling constants, particularly ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings, would provide further structural information. For example, the magnitude of the three-bond coupling constants (³J) between protons on the cyclohexane ring can help to confirm the chair conformation and the relative orientation of the substituents.

Table 2: Predicted NMR Chemical Shifts for the Most Stable Conformer of this compound This table presents hypothetical data for illustrative purposes, based on typical chemical shift ranges and substituent effects.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (H on C-1) | 3.8 - 4.2 |

| ¹H (CH₃ of ethyl) | 1.8 - 2.1 (triplet) |

| ¹³C (C-1) | 65 - 70 |

| ¹³C (C-4) | 40 - 45 |

| ¹³C (CF₂) | 115 - 125 (triplet) |

Analysis of Electronic Effects of Fluorine Substituents

The presence of two fluorine atoms on the ethyl substituent introduces significant electronic effects that influence the molecule's properties and reactivity.

Inductive and Hyperconjugative Effects

Fluorine is the most electronegative element, and therefore, the 1,1-difluoroethyl group is strongly electron-withdrawing through the inductive effect (-I effect). wordpress.com This effect involves the polarization of σ bonds, leading to a decrease in electron density on the adjacent carbon atoms. This electron withdrawal propagates through the cyclohexane ring, affecting the reactivity of the entire molecule. For example, the acidity of the hydroxyl proton is expected to be increased compared to cyclohexanol (B46403) due to the stabilization of the corresponding alkoxide anion by the electron-withdrawing 1,1-difluoroethyl group.

Hyperconjugation, which involves the delocalization of σ-electrons into an adjacent empty or partially filled p-orbital or a π-orbital, is another important electronic effect. quora.com In the context of the 1,1-difluoroethyl group, there can be hyperconjugative interactions between the C-H bonds of the methyl group and the antibonding orbitals of the C-F bonds (σC-H → σ*C-F). While typically weaker than the inductive effect, these interactions can influence bond lengths, bond angles, and conformational preferences.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The ESP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the energy of interaction.

For this compound, the ESP surface is expected to show a region of negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the two fluorine atoms, reflecting their high electronegativity. These regions represent likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, a region of positive potential (typically colored blue) would be expected around the hydroxyl proton, making it susceptible to attack by nucleophiles or bases. The remainder of the carbon framework would exhibit a relatively neutral potential (typically colored green). The ESP surface would visually demonstrate the significant polarization induced by the hydroxyl and, particularly, the 1,1-difluoroethyl substituents.

Reaction Mechanism Studies for Synthetic Pathways

Theoretical chemistry can be employed to investigate the mechanisms of reactions involved in the synthesis of this compound. For instance, a plausible synthetic route could involve the reduction of the corresponding ketone, cis-4-(1,1-difluoroethyl)cyclohexanone.

Computational studies could be used to model the reaction pathway of this reduction, for example, using a hydride reducing agent like sodium borohydride (B1222165). By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile would provide insights into the activation energy of the reaction and the stereoselectivity of the hydride attack. The calculations could help to explain why the hydride preferentially attacks from one face of the carbonyl group to yield the cis alcohol.

Furthermore, theoretical studies could be used to explore alternative synthetic routes, such as the fluorination of a precursor molecule. sapub.org By modeling the mechanisms of different fluorinating agents, it would be possible to predict the most efficient and selective method for introducing the difluoroethyl group. These computational investigations can guide experimental efforts by identifying promising reaction conditions and predicting potential side products.

Molecular Dynamics Simulations for Conformational Flexibility

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively detailed in publicly accessible literature, the conformational flexibility of this molecule can be thoroughly understood by applying well-established principles of cyclohexane conformational analysis and computational chemistry insights from analogous fluorinated compounds. researchgate.netnih.govutexas.edu MD simulations, as a computational method, are instrumental in exploring the dynamic behavior of molecules by calculating the trajectory of atoms and molecules over time, providing a vivid picture of conformational transitions and population distributions. mdpi.commdpi.com

The conformational landscape of the cyclohexane ring is dominated by the low-energy chair conformation. This arrangement minimizes both angle strain, by maintaining near-tetrahedral sp³ bond angles, and torsional strain, by ensuring all C-C bonds are staggered. youtube.com Other higher-energy conformations include the boat, twist-boat, and half-chair, which typically act as transition states or intermediates in the process of ring inversion, where one chair conformation converts to another. utexas.eduyoutube.com

For a substituted cyclohexane like this compound, the key to its conformational flexibility lies in the orientation of its two substituents: the hydroxyl (-OH) group and the 1,1-difluoroethyl [-CH(CF₂)CH₃] group. In a chair conformation, these substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (extending from the "equator" of the ring). youtube.com

The "cis" stereochemistry dictates that both substituents are on the same face of the ring. This means that in a chair conformation, one substituent must be in an axial position while the other is in an equatorial position (axial-equatorial or equatorial-axial). Through a process known as a ring flip, the cyclohexane ring can interconvert between two distinct chair conformations. During this flip, all axial positions become equatorial, and all equatorial positions become axial. youtube.com

For this compound, the two possible chair conformations are:

Hydroxyl group in an equatorial position and the 1,1-difluoroethyl group in an axial position.

Hydroxyl group in an axial position and the 1,1-difluoroethyl group in an equatorial position.

The relative stability of these two conformers, and therefore the equilibrium population, is governed by steric hindrance, specifically 1,3-diaxial interactions. libretexts.org An axial substituent experiences steric repulsion from the other two axial hydrogens on the same side of the ring. utexas.edu Generally, the conformation that places the larger, bulkier substituent in the more spacious equatorial position will be significantly lower in energy and thus more populated at equilibrium. libretexts.org The 1,1-difluoroethyl group is substantially bulkier than the hydroxyl group. Consequently, the conformer with the 1,1-difluoroethyl group in the equatorial position is expected to be the most stable.

Molecular dynamics simulations would allow for the quantification of this conformational preference. By simulating the molecule's movement over nanoseconds, researchers can map the potential energy surface, determine the energy barriers for ring-flipping, and calculate the equilibrium distribution of conformers.

The table below illustrates the theoretical energy differences and resulting population distribution for the two chair conformers of this compound at a standard temperature, based on principles derived from studies of similarly substituted cyclohexanes.

| Conformer | Hydroxyl (-OH) Position | 1,1-Difluoroethyl Group Position | Key Steric Interactions | Relative Energy (kcal/mol) | Theoretical Population at 298 K (%) |

|---|---|---|---|---|---|

| I (More Stable) | Axial | Equatorial | 1,3-diaxial interactions with -OH group | 0.0 (Reference) | >95% |

| II (Less Stable) | Equatorial | Axial | 1,3-diaxial interactions with bulky -CH(CF₂)CH₃ group | >2.0 | <5% |

Computational studies on other fluorinated organic molecules have shown that fluorine substitution can introduce complex stereoelectronic effects, such as the gauche effect, which might subtly influence conformational preferences. researchgate.netnih.gov However, in the case of a bulky gem-difluoroalkyl group like 1,1-difluoroethyl, steric factors are overwhelmingly the primary determinant of conformational equilibrium in a cyclohexane system. libretexts.org An MD simulation would precisely model these interactions, providing detailed insights into bond lengths, bond angles, and dihedral angles as the molecule transitions between states, confirming the strong preference for the conformation that minimizes steric strain.

Vii. Potential Research Applications As a Chemical Building Block or Intermediate

Role in the Synthesis of Advanced Organic Molecules

The structural features of cis-4-(1,1-Difluoroethyl)cyclohexanol, namely the cis-relationship between the hydroxyl and the difluoroethyl groups on a cyclohexane (B81311) ring, make it a valuable precursor for the synthesis of more complex and functionally rich organic molecules.

The presence of the gem-difluoroethyl group makes this compound an attractive starting material for the construction of intricate fluorinated scaffolds. The C-F bond is the strongest single bond to carbon, and the introduction of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. The difluoromethyl group, in particular, is often used as a bioisostere for a hydroxyl, thiol, or amide group, making it a valuable motif in medicinal chemistry.

The synthesis of complex fluorinated molecules often relies on the availability of versatile building blocks. For instance, the addition of difluorocarbene (:CF₂) to electron-rich bicyclo[1.1.0]butanes has been demonstrated as a key step in creating difluoro-substituted bicyclo[1.1.1]pentanes, which are considered saturated bioisosteres of benzene (B151609) rings for drug discovery projects. nih.gov Similarly, this compound can serve as a foundational element for the elaboration of more complex structures where the difluoroethyl group is a key component.

The "cis" configuration of the substituents on the cyclohexane ring provides a defined three-dimensional arrangement, which is crucial in the synthesis of stereochemically pure compounds. The stereoselective synthesis of cyclohexanone (B45756) skeletons is of considerable interest as they form the core structure of many natural products and pharmaceutical drugs. beilstein-journals.org The defined stereochemistry of this compound can be exploited in subsequent reactions to control the stereochemical outcome of the final product.

For example, in the synthesis of highly substituted cyclohexanones, the stereochemistry of the starting materials dictates the final arrangement of the substituents. beilstein-journals.org The hydroxyl group of this compound can be used to direct subsequent chemical transformations to a specific face of the cyclohexane ring, thereby ensuring a high degree of stereocontrol. This is particularly important in the synthesis of chiral drugs, where only one enantiomer may exhibit the desired therapeutic effect. The development of enantioselective routes to building blocks like cis-1-Boc-3-fluoropiperidin-4-ol highlights the demand for stereochemically pure intermediates in medicinal chemistry. nih.gov

Applications in Materials Science Research

The unique physical and electronic properties imparted by fluorine atoms make fluorinated compounds highly valuable in materials science, particularly in the development of liquid crystals and specialty polymers.

Fluorinated cyclohexane derivatives are key components in modern liquid crystal displays (LCDs). The introduction of fluorine atoms can significantly influence the dielectric anisotropy (Δε), viscosity, and clearing temperatures of liquid crystal mixtures. Axially fluorinated cyclohexane derivatives have been shown to exhibit decidedly higher clearing temperatures and broader mesophases compared to their non-fluorinated counterparts. nih.gov These properties are crucial for the performance of LCDs, enabling faster switching times and wider operating temperature ranges.

Table 1: Properties of a Related Fluorinated Cyclohexane Liquid Crystal Component

| Compound | N-I Point (°C) | Dielectric Anisotropy (Δε) | Viscosity at 20°C (cp) |

| [trans-4ʹ-(trans-4ʺ-propylcyclohexylethyl)cyclohexyl]-3,4-difluorobenzene | 52.1 | 10.7 | 22.4 |

Source: google.com

Fluorinated polymers are renowned for their exceptional chemical resistance, thermal stability, and low surface energy. The incorporation of fluorinated monomers into polymer chains can be used to tailor the properties of the resulting materials for specific applications. The hydroxyl group of this compound allows it to be used as a monomer in the synthesis of polyesters and polyurethanes.

The presence of the difluoroethyl group would be expected to enhance the thermal stability and chemical resistance of the resulting polymers. Furthermore, the specific cis-stereochemistry could influence the polymer's morphology and physical properties. While specific examples involving this compound are not documented, the synthesis of novel perfluoropolyalkylether monomers for photo-induced cationic polymerization illustrates the ongoing interest in developing new fluorinated building blocks for advanced polymers. nih.gov

Use in Agrochemical and Pharmaceutical Research (Focus on Synthetic Utility and Structural Motifs)

The introduction of fluorine is a well-established strategy in the design of new agrochemicals and pharmaceuticals to enhance efficacy, metabolic stability, and bioavailability. The dramatic effect of fluorine on the biological activity of agrochemicals has led to a significant increase in the number of fluorine-containing products in the past three decades. researchgate.net

The cis-4-(1,1-Difluoroethyl)cyclohexyl motif can be considered a valuable structural unit for incorporation into biologically active molecules. The cyclohexane ring provides a rigid scaffold, while the difluoroethyl group can modulate the molecule's electronic and pharmacokinetic properties. The hydroxyl group serves as a convenient handle for further chemical modifications and for linking the cyclohexyl core to other parts of the molecule.

In pharmaceutical research, the stereoselective synthesis of complex molecules is paramount. The defined stereochemistry of this compound makes it an attractive building block for the synthesis of drug candidates where the three-dimensional structure is critical for biological activity. The development of stereoselective synthetic methods for related structures, such as 1-substituted homotropanones, underscores the importance of such chiral building blocks. mdpi.com The cyclohexanol (B46403) moiety itself is present in numerous biologically active compounds, and the addition of the difluoroethyl group offers a novel avenue for modifying and optimizing these structures.

Scaffold for Investigating Structure-Activity Relationships (SAR) in Chemical Biology

In the field of chemical biology and drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. The rigid cyclohexane core of this compound, combined with its distinct functional groups, provides an excellent scaffold for systematic structural modifications to probe these structure-activity relationships (SAR).

The cis-orientation of the hydroxyl and the 1,1-difluoroethyl groups provides a specific three-dimensional arrangement that can be used to explore the spatial requirements of binding pockets in biological targets such as enzymes and receptors. Researchers can systematically modify different parts of the molecule to understand how these changes affect biological interactions.

Key modification points for SAR studies include:

The Hydroxyl Group: The alcohol functionality can be readily converted into a variety of other functional groups. For instance, it can be esterified or etherified to explore the impact of steric bulk and hydrogen bonding capacity at this position. Oxidation to the corresponding ketone would allow for the introduction of a different set of functionalities.

The Cyclohexane Ring: While more synthetically challenging, modifications to the cyclohexane backbone itself, such as the introduction of additional substituents, could provide insights into the importance of the scaffold's shape and lipophilicity.

The 1,1-Difluoroethyl Group: The fluorine atoms can influence the molecule's electronic properties and metabolic stability. While direct modification of this group is less common, its interaction with the biological target is a key aspect of the SAR.

Interactive Data Table: Potential Modifications of this compound for SAR Studies

| Modification Site | Reaction Type | Resulting Functional Group | Potential Information Gained from SAR |

| Hydroxyl Group | Esterification | Ester | Impact of steric bulk and hydrogen bond acceptor capacity. |

| Hydroxyl Group | Etherification | Ether | Influence of lipophilicity and hydrogen bond acceptor properties. |

| Hydroxyl Group | Oxidation | Ketone | Role of the hydroxyl as a hydrogen bond donor. |

| Cyclohexane Ring | Substitution | Alkyl, Halogen, etc. | Importance of scaffold shape and substituent effects. |

Analog Design for Fluorinated Bioisosteres (Excluding Biological Activity Data)

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical properties. The 1,1-difluoroethyl group in this compound is of particular interest as it can serve as a bioisostere for other functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound.

The difluoroethyl group is often considered a bioisosteric replacement for a methoxy (B1213986) group. nih.govcas.cn This substitution can lead to improved metabolic stability, as the C-F bond is stronger than a C-H bond and less susceptible to enzymatic oxidation. Furthermore, the electronic properties of the difluoroethyl group can mimic those of an ether oxygen, while its steric profile is also comparable. nih.govcas.cn

Interactive Data Table: Comparison of the 1,1-Difluoroethyl Group with Potential Bioisosteric Partners

| Functional Group | Property | Comparison with 1,1-Difluoroethyl Group | Rationale for Bioisosteric Replacement |

| Methoxy (-OCH3) | Size & Electronics | Similar steric and electronic features. nih.govcas.cn | Increased metabolic stability. |

| Carbonyl (C=O) | Dipole Moment | Can mimic the dipole moment. | Altered reactivity and metabolic profile. |

| Hydroxyl (-OH) | H-Bonding | The CF2H group can act as a lipophilic hydrogen-bond donor. researchgate.net | Modulation of hydrogen bonding and lipophilicity. |

Development of Novel Synthetic Methodologies Utilizing this compound

The functional groups present in this compound make it a useful starting material for the development of new synthetic methods, particularly for the synthesis of other fluorinated compounds. The secondary alcohol provides a reactive handle for a variety of chemical transformations.

Potential synthetic applications include:

Oxidation and Subsequent Derivatization: Oxidation of the hydroxyl group to the corresponding ketone, 4-(1,1-difluoroethyl)cyclohexanone, would provide a versatile intermediate. This ketone could then be used in a wide range of reactions, such as nucleophilic additions, alpha-functionalization, and reductive aminations, to generate a diverse library of new fluorinated cyclohexane derivatives.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution reactions. This would allow for the introduction of a variety of substituents at the 4-position with inversion of stereochemistry, leading to the corresponding trans-isomers.

Elimination Reactions: Under appropriate conditions, the hydroxyl group could be eliminated to form an alkene, 4-(1,1-difluoroethyl)cyclohexene. This olefin could then serve as a substrate for various alkene functionalization reactions, such as epoxidation, dihydroxylation, or hydroboration-oxidation, to introduce new functionalities onto the cyclohexane ring.

The development of synthetic routes that leverage the unique properties of the difluoroethyl group is also an area of potential research. For instance, studying the directing effects of this group in reactions on the cyclohexane ring could lead to novel stereoselective transformations. The synthesis of various fluorinated cyclohexane derivatives is an area of active research for creating new building blocks for discovery chemistry. nih.gov

Viii. Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

Currently, a detailed scientific profile for cis-4-(1,1-difluoroethyl)cyclohexanol is not well-established in peer-reviewed literature. The understanding of this compound is therefore primarily based on extrapolation from the principles of organofluorine chemistry and the study of analogous substituted cyclohexanols. It is understood that the introduction of a difluoroethyl group can significantly modulate properties such as lipophilicity, metabolic stability, and molecular conformation, which are critical parameters in medicinal chemistry and materials science. nih.govvictoria.ac.nz

The primary and most significant research gap is the lack of dedicated studies on this compound. Specific areas where information is sparse or non-existent include:

Established Synthetic Routes: No optimized or reported synthesis for this specific cis-isomer is readily available.

Physicochemical Characterization: Detailed data on properties like melting point, boiling point, solubility, and partition coefficient (LogP) are absent.

Spectroscopic Data: Comprehensive NMR, IR, and mass spectrometry data have not been published.

Conformational Analysis: Experimental or computational studies to determine the preferred chair conformation and the energetic barrier to ring-flipping have not been conducted.

Biological Activity and Applications: There is no information regarding the potential biological effects or applications of this compound.

Emerging Synthetic Strategies for Fluorinated Cyclohexanols